molecular formula C29H22Na5N3O14 B149405 Fura-2 CAS No. 96314-98-6

Fura-2

Cat. No. B149405
CAS RN: 96314-98-6
M. Wt: 641.5 g/mol
InChI Key: YFHXZQPUBCBNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters using Candida antarctica Lipase B (CALB) has been explored to produce novel biobased furan polyesters. These polyesters exhibit molecular weights around 2000 g/mol and their chemical structures and physical properties have been fully characterized. The study also examines the impact of methylene units in the dicarboxylic segments on the physical properties of these polyesters .

Synthesis of Substituted Furans

A mild and efficient method for synthesizing 2-monosubstituted and 2,5-disubstituted furans has been developed through the CuI-catalyzed cycloisomerization of alkynyl ketones. This method allows for the synthesis of furans with both acid- and base-labile groups and proposes a plausible mechanism for the transformation .

Trisubstituted Furans from Epoxypropargyl Esters

A two-step one-pot synthesis approach has been described for creating 2,3,5-trisubstituted furans from epoxypropargyl esters. This involves a SmI2-promoted reduction-elimination and a Pd(II)-catalyzed cycloisomerization, allowing for the introduction of branched substituents at C-5 of the furan ring .

Furo[3,2-c]chromen-4-ones Synthesis

A four-component reaction has been utilized to synthesize 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate. This method involves a sequence of reactions including Michael addition and dehydration, yielding biologically relevant structures .

This compound for Estimating Ca Buffers and Ca Fluxes

This compound is a divalent metal ion chelator that changes its fluorescence properties upon complexation with calcium ions. It is used to estimate endogenous Ca buffers and measure Ca fluxes across membranes. The paper discusses the theoretical and methodological considerations for using this compound in such applications .

Highly Substituted Furans Synthesis

The synthesis of highly substituted furans has been achieved through the reaction of 2-(1-alkynyl)-2-alken-1-ones with various nucleophiles, catalyzed by AuCl(3). This method operates under mild conditions and yields good to excellent results .

Myoplasmic Binding of this compound

The binding of this compound by intracellular constituents has been studied, revealing that a significant portion of this compound molecules in myoplasm are protein-bound. This binding alters many properties of the dye, including its dissociation constant for Ca2+ .

Assessment of this compound for Cytosolic Free Calcium Measurements

This compound is widely used to monitor cytosolic free calcium in living cells, but it has limitations. These include incomplete hydrolysis of ester bonds, sequestration in non-cytoplasmic compartments, and dye loss. The paper discusses solutions to these problems, such as using this compound pentapotassium salt and adjusting experimental conditions .

Catalytic Synthesis of 2,5-Furandicarboxylic Acid

The catalytic synthesis of 2,5-furandicarboxylic acid (FDCA) from renewable biomass is highlighted as a sustainable alternative to petrochemical-derived terephthalic acid. The review covers methods for synthesizing FDCA from HMF oxidation or directly from carbohydrates, focusing on catalytic systems, mechanistic insights, and catalyst stability .

Scientific Research Applications

Measuring Cytosolic Free Calcium Concentrations

Fura-2 is extensively used for measuring cytosolic free calcium concentrations. This application is particularly significant in various cell types, including macrophages, J774 cells, PC12 cells, and N2A cells. It's notable that in some cells, this compound may not remain localized in the cytoplasm but gets sequestered within intracellular organelles or secreted into the extracellular medium. This sequestration and secretion can be mediated by organic anion transport systems (Di Virgilio, Steinberg, & Silverstein, 1990).

Studying Ca Buffers and Ca Fluxes

This compound, being a divalent metal ion chelator that changes its fluorescence properties upon complexation, can be used for estimating endogenous Ca buffers and their properties. It also serves as a probe for Ca fluxes across membranes, especially when present in high concentrations to outcompete endogenous buffers, thereby reporting total Ca changes (Neher, 1995).

Visualization and Quantification of Cytoplasmic Ca2+ Gradients

In the study of specific cell types, such as the rhizoid cells of Fucus serratus, this compound has been employed to visualize and quantify cytoplasmic Ca2+ gradients. This application provides insights into the role of localized differences in Ca2+ distribution in the control of cellular polarity (Brownlee & Pulsford, 1988).

Addressing Limitations of this compound in Various Cell Types

Various limitations of this compound usage in living cells have been identified and addressed. These include issues like incomplete hydrolysis of this compound acetoxymethyl ester bonds, sequestration in non-cytoplasmic compartments, dye loss, and influence of external factors like heavy metals on this compound's fluorescence. Specific solutions have been proposed for these problems, enhancing the accuracy and applicability of this compound in cell studies (Roe, Lemasters, & Herman, 1990).

Insights into this compound Applications in Different Cell Types

This compound has been applied to a variety of animal cell types to measure cytosolic concentration of free ionized Ca2+. This includes its use in both cell suspensions and single cells. The dye's distribution and the methodologies for accurate measurements have been studied in detail, providing valuable insights for its application in different experimental settings (Malgaroli, Milani, Meldolesi, & Pozzan, 1987).

Mechanism of Action

Target of Action

Fura-2 is a high-affinity, ratiometric fluorescent dye that primarily targets intracellular calcium ions (Ca²+) . The role of these calcium ions is crucial in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .

Mode of Action

This compound operates by binding to calcium ions, which results in a change in its fluorescence properties . This dye is excited at 340 nm and 380 nm of light, and the ratio of the emissions at these wavelengths is directly related to the amount of intracellular calcium . Regardless of the presence of calcium, this compound emits at 510 nm of light .

Biochemical Pathways

The interaction of this compound with calcium ions plays a significant role in the regulation of various biochemical pathways. Calcium homeostasis is pivotal in maintaining cell growth and function, and many heart diseases are related to abnormalities in calcium mobilization and extrusion . This compound has been used successfully to estimate intracellular free calcium levels and the mechanisms of calcium movements in living cells .

Pharmacokinetics

This compound, in its acetoxymethyl ester form (this compound AM), is membrane-permeable, allowing for noninvasive intracellular loading . Once inside the cell, cellular esterases remove the acetoxymethyl group, converting this compound AM to this compound . This process enhances the bioavailability of this compound, enabling it to interact with intracellular calcium ions effectively .

Result of Action

The binding of this compound to calcium ions allows for accurate measurement of intracellular calcium concentrations . This interaction results in changes in the fluorescence properties of this compound, which can be detected and quantified. This provides valuable information about calcium homeostasis within the cell and can be used to study the pathophysiology and pharmacology of calcium movements .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, heavy metals can quench this compound fluorescence . Additionally, shifts in the absorption and emission spectra, as well as the affinity for calcium of this compound, can occur as a function of polarity, viscosity, ionic strength, or temperature of the probe environment . Therefore, careful consideration of these factors is essential for accurate and reliable measurements.

Safety and Hazards

Fura-2 may cause skin irritation in susceptible persons. It may be harmful by inhalation and if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O14/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHXZQPUBCBNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242203
Record name Fura-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96314-98-6
Record name 2-[6-[Bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-2-benzofuranyl]-5-oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96314-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fura-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096314986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fura-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURA-2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSN3DL106G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fura-2
Reactant of Route 2
Fura-2
Reactant of Route 3
Fura-2
Reactant of Route 4
Fura-2
Reactant of Route 5
Fura-2
Reactant of Route 6
Fura-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.